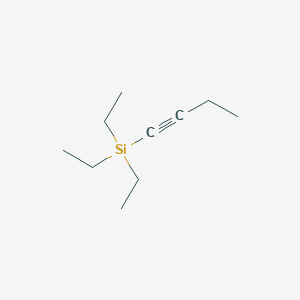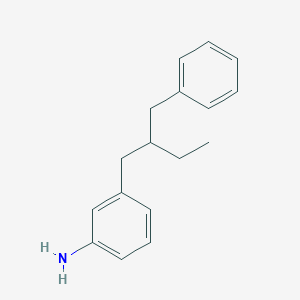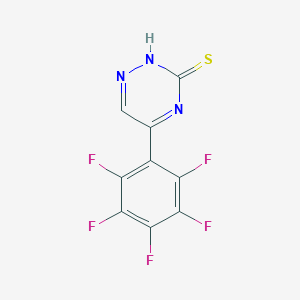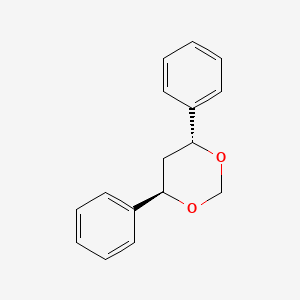
(4R,6R)-4,6-Diphenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,6R)-4,6-Diphenyl-1,3-dioxane is a chiral compound characterized by its unique dioxane ring structure with two phenyl groups attached at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4R,6R)-4,6-Diphenyl-1,3-dioxane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of Lewis acids as catalysts to facilitate the formation of the dioxane ring. For example, the reaction between 3-cyanopropylene and 3,3-dialkoxypropionate under the catalytic action of a Lewis acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
(4R,6R)-4,6-Diphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl groups or the dioxane ring.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
(4R,6R)-4,6-Diphenyl-1,3-dioxane has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of (4R,6R)-4,6-Diphenyl-1,3-dioxane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain gluconeogenic genes through the suppression of transcription factors such as HNF4α and FOXO1. This inhibition can lead to reduced expression of enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, ultimately affecting glucose metabolism .
類似化合物との比較
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R,6R)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
Uniqueness
(4R,6R)-4,6-Diphenyl-1,3-dioxane is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
87156-59-0 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
(4R,6R)-4,6-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChIキー |
JSIOTQJERAZRGZ-HZPDHXFCSA-N |
異性体SMILES |
C1[C@@H](OCO[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(OCOC1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


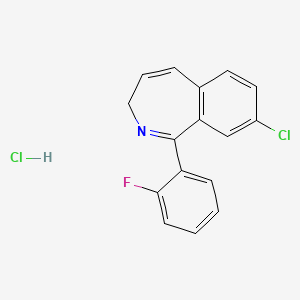
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
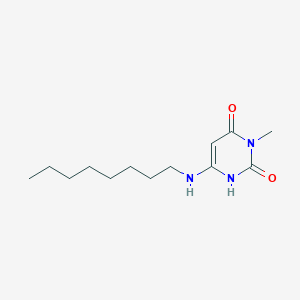
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
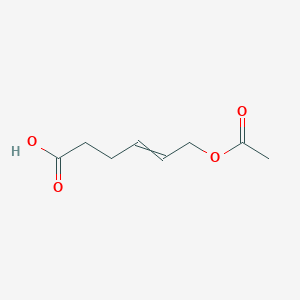
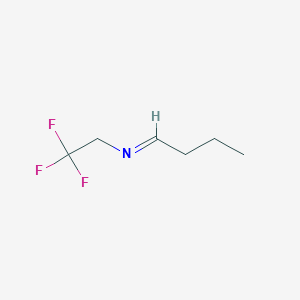
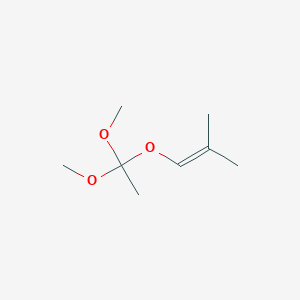
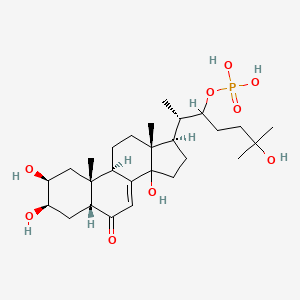
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
